AZ-8838

Description

Overview of Protease-Activated Receptors (PARs) Family and Signaling Mechanisms

PARs are characterized by an extracellular N-terminal domain, seven transmembrane helices, three extracellular loops, three intracellular loops, and an intracellular C-terminus. frontiersin.org Their activation is initiated by the enzymatic action of proteases. cas.czfrontiersin.orgacs.orgbiorxiv.org

Proteolytic Activation and Tethered Ligand Generation in PAR2

The canonical activation of PAR2 involves the proteolytic cleavage of its extracellular N-terminus by an activating protease at a specific site. mdpi.comcas.czfrontiersin.orgacs.orgbiorxiv.orgbohrium.comfrontiersin.org This cleavage event unmasks a new N-terminal sequence, which then acts as a "tethered ligand." mdpi.comcas.czfrontiersin.orgacs.orgbiorxiv.orgbohrium.comfrontiersin.org This newly exposed tethered ligand folds back and binds intramolecularly to the body of the receptor, particularly interacting with the second extracellular loop, triggering a conformational change that activates the receptor. mdpi.comfrontiersin.orgacs.orgbiorxiv.org For human PAR2, cleavage by trypsin at Arg36/Ser37 exposes the tethered ligand sequence SLIGKV, while in mouse PAR2, cleavage at Arg38/Ser39 exposes SLIGRL. frontiersin.orgacs.org This proteolytic activation is irreversible, and signal termination is primarily achieved through receptor internalization and degradation. mdpi.comfrontiersin.orgnih.gov

Downstream Signaling Cascades Initiated by PAR2 Activation

Upon activation, PAR2 couples to various G protein α subunits, including Gαq/11, Gαi, and Gα12/13, initiating multiple intracellular signaling cascades. mdpi.comcas.czfrontiersin.orgnih.gov Activation through Gαq typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cas.czfrontiersin.org This, in turn, triggers the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC). cas.czfrontiersin.orgfrontiersin.org Gαs coupling can increase intracellular cAMP levels, activating protein kinase A (PKA). mdpi.comcas.cznih.gov Gα12/13 activation mediates Rho-Kinase activity. mdpi.comfrontiersin.orgnih.gov

Beyond G protein-dependent pathways, PAR2 can also engage in G protein-independent signaling through the recruitment of β-arrestin-1 and β-arrestin-2 to its C-terminus, which is involved in receptor desensitization, internalization, and signaling, including the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.comfrontiersin.orgfrontiersin.orgnih.govmedchemexpress.comglpbio.com PAR2 signaling can also interact with other pathways, including the PI3K/Akt pathway, MAPK pathways (such as p38 MAPK and JNK), NF-κB, and can sensitize transient receptor potential (TRP) ion channels like TRPV1, TRPV4, and TRPA1, contributing to increased intracellular Ca2+ levels and diverse cellular responses. cas.czfrontiersin.orgfrontiersin.orgfrontiersin.org

Physiological and Pathophysiological Roles of PAR2 in Preclinical Contexts

PAR2 is widely expressed in various tissues and cell types throughout the body, including epithelial cells, immune cells, neurons, and fibroblasts, contributing to a range of physiological and pathological processes. cas.czfrontiersin.orgbohrium.comfrontiersin.orgportlandpress.com Preclinical studies have highlighted its significant involvement in inflammation, nociception, and tissue remodeling. mdpi.comcas.czfrontiersin.orgacs.orgnih.govfrontiersin.orgscielo.brbiorxiv.orgmdpi.comportlandpress.comnih.govamegroups.orgiiarjournals.orgresearchgate.net

Involvement in Inflammatory Processes

PAR2 plays a critical role in inflammatory responses. Activation of PAR2 can promote the production and release of pro-inflammatory cytokines and mediators, such as IL-1, TNF-α, IL-6, IL-8, and chemokines. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org It is involved in the recruitment and activation of immune cells, including eosinophils, neutrophils, and dendritic cells. frontiersin.orgfrontiersin.org Studies in preclinical models of inflammatory arthritis, inflammatory bowel disease (IBD), and airway inflammation have demonstrated that PAR2 activation contributes to disease progression, including joint swelling, synovial hyperplasia, fibrosis, and inflammatory cell infiltration. mdpi.comfrontiersin.orgnih.govfrontiersin.orgportlandpress.com Conversely, inhibition of PAR2 has shown protective effects in some inflammatory models. nih.govfrontiersin.orgportlandpress.com

Contribution to Nociception and Pain Pathways

Evidence strongly supports a role for PAR2 in nociception and the development of pathological pain states. cas.czacs.orgscielo.brbiorxiv.orgmdpi.comnih.gov PAR2 is expressed in sensory neurons and astrocytes, where its activation can lead to the release of pronociceptive neuropeptides and sensitization of TRP channels, which are crucial for pain signaling. cas.czfrontiersin.orgscielo.brnih.gov Preclinical studies involving peripheral or intrathecal administration of PAR2 agonists have been shown to induce thermal and mechanical hypersensitivity (hyperalgesia and allodynia). cas.czscielo.brnih.gov PAR2 has been implicated in inflammatory pain, visceral pain, and cancer pain in animal models. scielo.brmdpi.comnih.gov

Role in Cellular Proliferation and Tissue Remodeling

PAR2 activation has been linked to cellular proliferation, migration, and tissue remodeling processes, although its role can be complex and context-dependent, sometimes promoting damage and other times facilitating repair. nih.govfrontiersin.org In preclinical models, PAR2 has been shown to influence the migration and proliferation of fibroblasts and macrophages, contribute to collagen deposition, and play a role in processes like wound healing and regeneration. nih.gov In the context of cancer, PAR2 has been implicated in promoting tumor cell proliferation, migration, invasion, and metastasis in various models, including those for colon, pancreatic, and breast cancer, often through pathways involving ERK1/2, MMPs, and interactions with the tumor microenvironment. acs.orgamegroups.orgiiarjournals.orgresearchgate.net It has also been studied in models of osteoarthritis, where it is involved in cartilage degradation and cellular senescence. portlandpress.comaging-us.com

Structure

3D Structure

Properties

IUPAC Name |

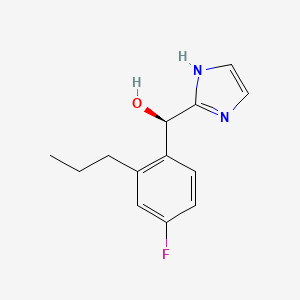

(R)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFPQEHZYBXIFO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C=CC(=C1)F)[C@H](C2=NC=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Characterization of Az 8838 As a Par2 Antagonist

High-Throughput Screening Methodologies Leading to AZ-8838 Identification

The identification of this compound as a PAR2 antagonist was achieved through high-throughput screening (HTS). drugdiscoverynews.commanufacturingchemist.combiospace.comprnewswire.com This process involved screening large libraries of compounds to find those that could inhibit PAR2 activity. AstraZeneca, in collaboration with Heptares Therapeutics, utilized HTS as a key method in their efforts to discover novel PAR2 antagonists. drugdiscoverynews.combiospace.com The purified PAR2 StaR® protein, a thermostabilized receptor technology developed by Heptares, was employed in screening campaigns, including those conducted at X-Chem. drugdiscoverynews.com This approach enabled the identification of novel antagonist molecules, including this compound, which were subsequently used for structural studies. drugdiscoverynews.commanufacturingchemist.combiospace.com

Early Pharmacological Profiling and Potency Determination

Following its identification, this compound underwent early pharmacological profiling to determine its activity and potency against PAR2. This compound was characterized as a potent antagonist against PAR2 activation induced by the peptide agonist SLIGRL-NH2 in Ca2+ mobilization assays, showing a pIC50 of 5.70 ± 0.02. medchemexpress.combiocompare.comglpbio.com It also demonstrated inhibitory effects on other PAR2-mediated signaling pathways, including IP1 production (pIC50 = 5.84 ± 0.02), peptide-induced phosphorylation of ERK1/2 (pIC50 = 5.7 ± 0.1), and β-arrestin-2 recruitment (pIC50 = 6.1 ± 0.1). medchemexpress.combiocompare.comglpbio.com Furthermore, this compound was shown to inhibit trypsin-induced Ca2+ mobilization with a pIC50 of 5.40 ± 0.02. nih.gov These early studies established this compound as an antagonist capable of inhibiting multiple PAR2-mediated signaling pathways in vitro. researchgate.netnih.gov

Table 1: In Vitro Potency of this compound Against Human PAR2 Signaling Pathways

| Assay | Agonist | pIC50 (Mean ± SEM) |

| Ca2+ Mobilization | SLIGRL-NH2 | 5.70 ± 0.02 |

| IP1 Production | SLIGRL-NH2 | 5.84 ± 0.02 |

| ERK1/2 Phosphorylation | Peptide | 5.7 ± 0.1 |

| β-arrestin-2 Recruitment | Peptide | 6.1 ± 0.1 |

| Ca2+ Mobilization | Trypsin | 5.40 ± 0.02 |

Data compiled from search results. nih.govmedchemexpress.combiocompare.comglpbio.com

Classification of this compound: Non-Peptide Small Molecule Antagonist

This compound is classified as a non-peptide small molecule antagonist of PAR2. nih.govnih.govmedchemexpress.comglpbio.com This is a significant characteristic, as the development of small molecule antagonists for PAR2 has been particularly challenging compared to peptide or antibody-based approaches. nih.govnih.govnih.gov Its small molecule nature makes it potentially advantageous for drug development compared to larger biological molecules. nih.gov this compound is also described as orally active. medchemexpress.comglpbio.com

Kinetic Characterization of this compound Binding to PAR2

Kinetic studies, including those utilizing Surface Plasmon Resonance (SPR), have been employed to characterize the binding of this compound to PAR2. x-chemrx.com These studies revealed that this compound exhibits slow binding kinetics. nih.govnih.govbiorxiv.orgresearchgate.net This slow binding is considered an attractive feature for a PAR2 antagonist, particularly when competing with the endogenous tethered ligand that is exposed upon proteolytic cleavage of the receptor. nih.govnih.govbiorxiv.orgresearchgate.net Initially, based on crystal structures, this compound was thought to bind to an allosteric pocket. nih.govnih.govprnewswire.commedchemexpress.comglpbio.commdpi.com However, further investigations utilizing techniques such as Schild analysis and radioligand displacement assays, in conjunction with structural data, have proposed that this compound functions as a competitive antagonist, suggesting its binding site overlaps with or is located within the orthosteric site occupied by the tethered ligand. nih.govnih.govnih.govx-chemrx.comresearchgate.net The crystal structure of PAR2 bound to this compound (PDB ID: 5NDD) shows it binding in a fully occluded pocket near the extracellular surface. biospace.comnih.govprnewswire.comnih.govbiorxiv.orgnih.gov While initial interpretations suggested this was an allosteric site, later studies and models proposed orthosteric occupancy, indicating a more complex interaction or potential for binding across both regions depending on the receptor conformation. nih.govnih.govnih.govx-chemrx.combiorxiv.orgresearchgate.netresearchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms of Az 8838

Elucidation of PAR2 Binding Sites for AZ-8838

High-resolution X-ray crystal structures of PAR2 in complex with antagonist molecules, including this compound, have been instrumental in understanding its binding site. fishersci.beguidetopharmacology.orgebi.ac.uknli.org.ilabcam.comfishersci.ieguidetopharmacology.org These structural studies have shed light on the precise mechanisms by which this compound interacts with and inhibits PAR2. ebi.ac.ukfishersci.iefishersci.ca

Orthosteric Versus Allosteric Binding Hypotheses

Initial investigations and some reports suggested that this compound binds to an allosteric site on the PAR2 receptor. wikipedia.orgfishersci.beguidetopharmacology.orgnli.org.ilabcam.comguidetopharmacology.orgcenmed.comnih.gov This proposed allosteric site was often described as being remote from the conventional ligand-binding site or located outside the helical bundle. fishersci.beguidetopharmacology.orgabcam.comguidetopharmacology.org However, subsequent studies, particularly those incorporating novel agonist-bound models of PAR2 and site-directed mutagenesis, have proposed that this compound occupies the orthosteric site. ebi.ac.ukfishersci.iefishersci.cafrontiersin.orgguidetopharmacology.org This evolving understanding highlights the complexity of PAR2 ligand interactions, with some sources still describing this compound as having both competitive and allosteric characteristics or binding to an allosteric site. wikipedia.orgtocris.com Despite this, more recent analyses suggest this compound acts as a competitive antagonist by binding to the orthosteric site. ebi.ac.ukfishersci.ie

Identification of the Occluded Binding Pocket within the Transmembrane Bundle

Structural analyses consistently demonstrate that this compound binds within a "fully occluded pocket" located near the extracellular surface of the PAR2 receptor. fishersci.beguidetopharmacology.orgebi.ac.uknli.org.ilabcam.comfishersci.ieguidetopharmacology.orghellobio.com This binding pocket was described as previously inaccessible prior to the resolution of these structures. guidetopharmacology.orgnli.org.ilguidetopharmacology.org The pocket is situated within the transmembrane (TM) bundle of the receptor. guidetopharmacology.org More specifically, it is formed by transmembrane helices 1-3, TM7, and extracellular loop 2 (ECL2). tocris.com The pocket is characterized as being small and deep, positioned below the orthosteric site where the tethered ligand binds. sigmaaldrich.comthegoodscentscompany.com Key residues within this pocket, such as A157 and F154, have been identified as necessary for interaction with this compound. Current time information in Ain, FR. Additionally, D228 in ECL2 is part of the AZ8838 binding pocket and forms a hydrogen bond with the imidazole (B134444) ring of the antagonist in the crystal structure. guidetopharmacology.org

Competitive Antagonism of this compound Against Endogenous and Synthetic PAR2 Agonists

This compound functions as a competitive antagonist of PAR2. wikipedia.orgtocris.comebi.ac.ukfishersci.iefrontiersin.org Its mechanism involves competing with the tethered ligand, which is exposed upon proteolytic cleavage of the receptor's N-terminus, as well as competing with synthetic PAR2 agonists for binding to the receptor. fishersci.beabcam.comfishersci.iehellobio.comtocris.com

Studies have demonstrated that this compound is a potent antagonist against synthetic PAR2 agonists such as SLIGRL-NH2. wikipedia.orgtocris.com It also effectively inhibits PAR2 activation induced by endogenous agonists like trypsin. tocris.com The inhibitory potency of this compound has been quantified across various PAR2-mediated signaling pathways, including calcium mobilization, IP1 production, ERK1/2 phosphorylation, and β-arrestin-2 recruitment. wikipedia.orgtocris.comtocris.com

The following table summarizes the antagonist potency of this compound against different agonists and signaling pathways:

| Agonist | Assay | pIC50 (Mean ± S.E.M.) | IC50 (~µM) | Citation |

| SLIGRL-NH2 | Ca²⁺ mobilization | 5.70 ± 0.02 | ~2.0 | wikipedia.orgtocris.com |

| Synthetic Peptide | IP1 production | 5.84 ± 0.02 | ~1.4 | wikipedia.orgtocris.com |

| Peptide | ERK1/2 phosphorylation | 5.7 ± 0.1 | ~2.0 | wikipedia.orgtocris.com |

| Peptide | β-arrestin-2 recruitment | 6.1 ± 0.1 | ~0.8 | wikipedia.orgtocris.com |

| Trypsin | Ca²⁺ mobilization | 5.40 ± 0.02 | ~4.0 | tocris.com |

| Not specified | Antagonist Potency (CETSA) | N/A | ~2.3 | nih.govuni.lu |

Note: pIC50 values are reported as mean ± standard error of the mean (S.E.M.) based on independent experiments. Approximate IC50 values are calculated from the mean pIC50 where possible.

Impact of this compound on PAR2 Receptor Conformation and Inactivation

Binding of this compound to PAR2 induces and stabilizes an inactive conformation of the receptor. ebi.ac.ukfishersci.iesigmaaldrich.comthegoodscentscompany.com Structural comparisons between the inactive PAR2 bound to this compound and the active PAR2 bound to its tethered ligand reveal distinct conformational differences. sigmaaldrich.comthegoodscentscompany.com

Specifically, the binding of this compound has been reported to lead to an allosteric rearrangement of the ECL2 loop, which in turn limits the solvent accessibility of His227 in ECL2. nih.govuni.lu In contrast, the binding of the tethered ligand induces different conformational changes, including shifts in TM6 and a downward displacement of key tyrosine residues such as Y323 and Y326, which are crucial for receptor activation. sigmaaldrich.comthegoodscentscompany.com The interaction of AZ8838 with its binding site results in significant conformational changes in several critical residues within the receptor structure. sigmaaldrich.com

Ligand-Induced Receptor Stability and Modulation of PAR2 Dynamics

Experimental evidence suggests that this compound binding enhances the stability of the PAR2 receptor. Cellular Thermal Shift Assay (CETSA) experiments have been employed to demonstrate this stabilizing effect. nih.govuni.lu

Molecular dynamics simulations further support the stability of the PAR2-AZ-8838 complex, indicating that this compound remains consistently bound within its pocket throughout the simulation period. nih.govuni.lu This contrasts with the behavior of negative control molecules, which were found to be unstable and dissociate from the binding site. nih.govuni.lu

Structural Insights into Az 8838 Par2 Complex Formation

X-ray Crystallographic Determination of PAR2 in Complex with AZ-8838

A significant breakthrough in understanding PAR2 structure and inhibition was the determination of the crystal structure of a thermostabilised human PAR2 in complex with AZ8838 at 2.8 angstrom resolution (PDB ID: 5NDD) ebi.ac.ukwwpdb.org. This structure, released in 2017, was among the first high-resolution crystal structures of PAR2 bound to small molecule antagonists nih.govmanufacturingchemist.comlabiotech.eu. The crystallization involved a modified PAR2 construct with introduced mutations for thermostabilization nih.gov. The structure revealed that AZ8838 binds to a specific pocket within the transmembrane (TM) bundle of the receptor diva-portal.orgnih.gov. Initially, this binding site was proposed to be allosteric, but further investigations using agonist-bound models suggested AZ8838 occupies the orthosteric site, acting as a competitive antagonist nih.gov. The pocket where AZ8838 binds is described as fully occluded and located near the extracellular surface nih.govmanufacturingchemist.comnih.gov.

Analysis of Specific Residue Interactions and Hydrogen Bonding Networks

Analysis of the PAR2-AZ8838 crystal structure (PDB ID: 5NDD) has provided detailed insights into the specific interactions stabilizing the complex. AZ8838 binds within a pocket formed by transmembrane helices 2, 3, and 4 acs.org. Key interactions include hydrogen bonds and non-bonded contacts with specific residues in the binding site mdpi.compreprints.org. For instance, the hydroxyl group of AZ8838 forms a hydrogen bond with the side chain of His1352.64 nih.gov. This interaction contributes to the selectivity of AZ8838 for PAR2, as the corresponding residue in PAR1 is Tyr1622.64, and mutating His1352.64 to Tyr in PAR2 abolishes AZ8838 inhibition nih.gov.

Other relevant non-bonded contacts have been observed between the carbons of the piperidine (B6355638) ring of AZ8838 and the side chains of residues such as Met1593.36, Phe3006.48, and Thr3347.43 mdpi.compreprints.org. The residue Asp228ECL2, part of the AZ8838 binding pocket, also forms a hydrogen bond to the imidazole (B134444) ring of the antagonist in the crystal structure acs.org. Asp228ECL2 is conserved across all four PARs and is considered a key interacting partner in PAR activation acs.org. The binding of AZ8838 has also been associated with an allosteric rearrangement of the ECL2 loop (residues 212-235), which limits the solvent accessibility of His227ECL2 mdpi.compreprints.org.

Comparative Structural Analysis with Other PAR2-Ligand Complexes

Comparative structural analysis of the PAR2-AZ8838 complex with PAR2 bound to other ligands, such as the antagonist AZ3451 and the tethered ligand, highlights distinct binding modes and mechanisms of action. While AZ8838 binds to a pocket within the TM bundle, initially thought to be allosteric but later proposed as orthosteric, AZ3451 binds to a distinct, remote allosteric site outside the helical bundle nih.govlabiotech.eunih.govnih.gov. This suggests different mechanisms of inhibition, with AZ8838 potentially acting competitively with the tethered ligand due to its binding location near the extracellular surface nih.govguidetoimmunopharmacology.org.

The binding site of the tethered ligand, revealed in more recent structures of active PAR2, is different from that of AZ8838 nih.govbiorxiv.orgamazonaws.com. The tethered ligand binds closer to the extracellular side and partially overlaps with the pocket occupied by competitive antagonists like Vorapaxar in PAR1, suggesting a comparable orthosteric site across PAR subtypes amazonaws.com. The distinct binding sites of AZ8838 and the tethered ligand result in different conformational changes in the receptor biorxiv.org.

Comparing the inactive AZ8838-bound PAR2 structure with active, tethered ligand-bound PAR2 reveals key structural differences and conformational changes associated with activation nih.govresearchgate.net. The binding of AZ8838 stabilizes PAR2 in an inactive conformation nih.govnih.gov.

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have complemented crystallographic studies to further understand AZ8838 binding and its effects on PAR2 conformation.

Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking simulations have been used to predict the binding poses of AZ8838 within the PAR2 binding pocket. Studies have shown that docking procedures can accurately predict the experimentally determined binding position of AZ8838 from the crystal structure (PDB ID: 5NDD), supporting the robustness of these computational methods mdpi.compreprints.org. Docking simulations using the AZ8838-bound PAR2 structure have also been employed to investigate the binding of other ligands, such as the agonist AZ2429 and the peptide agonist SLIGKV-NH2, helping to map their putative binding sites relative to that of AZ8838 nih.govacs.orgnih.gov.

Simulations of Conformational Rearrangements upon this compound Binding

Molecular dynamics simulations have provided insights into the dynamic behavior of PAR2 upon AZ8838 binding and the resulting conformational rearrangements. MD simulations have shown that AZ8838 remains stably bound in its pocket throughout the simulation period mdpi.compreprints.org. The presence of AZ8838 appears to induce a stabilizing effect on the receptor, trapping it in an inactive conformation mdpi.com.

Simulations have also indicated that AZ8838 binding is associated with increased mobility in the ECL2 region compared to the apo (unliganded) form of PAR2 mdpi.compreprints.org. This increased mobility, while not always manifesting as broad rearrangements in the timescale of typical simulations, is consistent with the allosteric rearrangement of the ECL2 loop observed crystallographically, which limits the accessibility of His227ECL2 mdpi.compreprints.org. Computational studies have also explored how residues within the AZ8838 binding pocket and neighboring regions rearrange to accommodate different ligands, such as the peptide agonist nih.govacs.org.

Cellular and Signaling Pathway Modulation by Az 8838

Inhibition of G Protein-Dependent Signaling Pathways

PAR2 is known to couple with various Gα proteins, including Gq/11, Gs, and G12/13, depending on the cellular context. nih.gov Activation of PAR2 by agonists typically stimulates the Gq pathway, leading to downstream effects such as calcium mobilization and inositol (B14025) phosphate (B84403) production. nih.gov AZ-8838 has been shown to inhibit these G protein-dependent signaling events. nih.gov

Suppression of Intracellular Calcium Mobilization (Ca2+ assays)

This compound is a potent antagonist of agonist-induced intracellular calcium mobilization. Studies using calcium assays have shown that this compound inhibits calcium flux induced by both peptide agonists like SLIGRL-NH2 and trypsin. medchemexpress.comnih.gov In assays using 1321N1-hPAR2 cells, this compound inhibited SLIGRL-NH2-induced Ca2+ mobilization with a pIC50 of 5.70 ± 0.02. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com Inhibition of trypsin-induced Ca2+ mobilization by this compound was observed to be sigmoidal and monophasic with a pIC50 of 5.40 ± 0.02. nih.gov AZ8838 completely antagonized the agonist response at low micromolar concentrations. nih.gov

Here is a summary of this compound's potency in inhibiting calcium mobilization:

| Assay Type | Agonist | Cell Line | pIC50 |

| Ca2+ mobilization | SLIGRL-NH2 | 1321N1-hPAR2 | 5.70 ± 0.02 |

| Ca2+ mobilization | Trypsin | 1321N1-hPAR2 | 5.40 ± 0.02 |

| Calcium flux (LeadHunter) | SLIGRL-NH2 | HT-29 PAR1 KO | IC50 = 3300nM |

Modulation of Inositol Phosphate (IP1) Production

Activation of the Gq pathway downstream of PAR2 also leads to the production of inositol phosphates, including IP1. nih.gov this compound has been shown to inhibit agonist-induced IP1 accumulation. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com In 1321N1-hPAR2 cells, this compound inhibited SLIGRL-NH2-induced IP1 production with a pIC50 of 5.84 ± 0.02. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com

Here is a summary of this compound's potency in inhibiting IP1 production:

| Assay Type | Agonist | Cell Line | pIC50 |

| IP1 production | SLIGRL-NH2 | 1321N1-hPAR2 | 5.84 ± 0.02 |

Attenuation of G Protein-Independent Signaling Cascades

Beyond canonical G protein signaling, PAR2 can also activate G protein-independent pathways, notably through the recruitment of beta-arrestin-2. nih.govnih.gov

Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

PAR2 activation can lead to the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2). nih.gov this compound has been shown to attenuate peptide-induced phosphorylation of ERK1/2. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com In U2OS-hPAR2 cells, this compound inhibited peptide-induced ERK1/2 phosphorylation with a pIC50 of 5.7 ± 0.1. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com

Here is a summary of this compound's potency in inhibiting ERK1/2 phosphorylation:

| Assay Type | Agonist | Cell Line | pIC50 |

| ERK1/2 phosphorylation | Peptide | U2OS-hPAR2 | 5.7 ± 0.1 |

Inhibition of Beta-Arrestin-2 Recruitment

Beta-arrestin-2 recruitment to activated GPCRs, including PAR2, plays a role in signaling and receptor desensitization. nih.govnih.gov this compound has been demonstrated to inhibit beta-arrestin-2 recruitment. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com In U2OS-hPAR2 cells, this compound inhibited peptide-induced beta-arrestin-2 recruitment with a pIC50 of 6.1 ± 0.1. medchemexpress.comnih.govbiocompare.comglpbio.commedchemexpress.com

Here is a summary of this compound's potency in inhibiting beta-arrestin-2 recruitment:

| Assay Type | Agonist | Cell Line | pIC50 |

| Beta-arrestin-2 recruitment | Peptide | U2OS-hPAR2 | 6.1 ± 0.1 |

Investigation of Signaling Bias in the Presence of this compound

Signaling bias refers to the ability of different ligands to selectively activate distinct downstream signaling pathways coupled to the same receptor. While the search results primarily characterize this compound as an antagonist inhibiting both G protein-dependent and independent pathways nih.gov, the concept of biased signaling by PAR2 agonists and the influence of modulators on this bias is an area of research portlandpress.comx-chemrx.comresearchgate.net. AZ8838's ability to inhibit both Gq and beta-arrestin-2 pathways suggests it acts as a relatively unbiased antagonist against the tested agonists and pathways. However, the distinct binding site of AZ8838 compared to the tethered ligand and other modulators nih.govbiorxiv.orgbiorxiv.org highlights the complexity of PAR2 pharmacology and the potential for differential modulation of signaling depending on the ligand and binding site. Structural studies have shown that AZ8838 binds in an occluded pocket, distinct from where the tethered ligand binds biorxiv.orgbiorxiv.org. This difference in binding poses could theoretically influence the receptor's conformation and interaction with different downstream signaling partners, although the available data primarily shows inhibition across the measured pathways.

Cell-Based Functional Assays for Antagonist Activity Verification

The characterization of this compound as a potent antagonist of Protease-Activated Receptor 2 (PAR2) has been substantially supported by evidence derived from a variety of cell-based functional assays. These assays are crucial for verifying the compound's ability to inhibit PAR2 activation and modulate downstream signaling pathways in a cellular context. They provide quantitative data on potency and efficacy, as well as insights into the mechanism of antagonism.

Several key cell-based assay platforms have been employed to evaluate the antagonist activity of AZ-8883. These include assays measuring intracellular calcium mobilization, inositol phosphate (IP1) accumulation, ERK1/2 phosphorylation, and β-arrestin-2 recruitment, all of which are downstream events triggered by PAR2 activation.

A primary method for assessing PAR2 antagonist activity is the calcium mobilization (Ca²⁺ flux) assay. This assay measures the increase in intracellular calcium levels upon PAR2 activation by agonists. In cell lines such as 1321N1 cells stably expressing human PAR2 (1321N1-hPAR2) or HT-29 cells with knockout of PAR1 to avoid interference, the ability of this compound to inhibit this agonist-induced calcium transient is measured. This compound has demonstrated potent antagonism against various PAR2 agonists, including the synthetic peptide SLIGRL-NH₂ and the protease trypsin, in these calcium assays. nih.govwikipedia.orgfishersci.pt

Another important assay is the IP1 accumulation assay, often performed using Homogeneous Time-Resolved Fluorescence (HTRF) technology. PAR2 activation, particularly via Gq protein coupling, leads to the production of inositol phosphates, including IP1. By measuring the inhibition of agonist-induced IP1 production in cells like 1321N1-hPAR2, the antagonist activity of compounds like this compound can be quantified. This compound has been shown to inhibit IP1 production, exhibiting a similar potency trend to its effect in the calcium assay. nih.govfishersci.pt

Beyond G protein-dependent signaling, PAR2 can also activate other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to ERK1/2 phosphorylation, and recruit β-arrestin-2, involved in receptor desensitization and alternative signaling. Cell-based assays measuring the phosphorylation of ERK1/2 and the recruitment of β-arrestin-2 are used to assess the impact of antagonists on these pathways. This compound has been found to attenuate both peptide-induced phosphorylation of ERK1/2 and β-arrestin-2 recruitment. fishersci.ptfishersci.pt

The Cellular Thermal Shift Assay (CETSA) provides complementary data by assessing the thermal stability of the PAR2 receptor in the presence of this compound. This assay can indicate direct binding and stabilization of the receptor by the compound, supporting the functional observations of antagonism. tocris.comtocris.comnih.gov

Collectively, these cell-based functional assays provide robust evidence for this compound's activity as a PAR2 antagonist. The inhibition observed across multiple signaling pathways (Ca²⁺ mobilization, IP1 accumulation, ERK1/2 phosphorylation, and β-arrestin-2 recruitment) confirms its ability to block diverse cellular responses mediated by PAR2 activation. Furthermore, functional studies characterizing this compound as a competitive antagonist against peptide and protease agonists, coupled with observations of its slow binding kinetics, highlight its potential to effectively compete with the endogenous tethered ligand generated by proteolytic cleavage of PAR2. nih.govthegoodscentscompany.comfrontiersin.org

The potency of this compound in inhibiting various PAR2-mediated cellular responses is summarized in the table below:

| Assay Type | Cell Line | Agonist Stimulus | Measured Response | pIC₅₀ (Mean ± SEM) |

|---|---|---|---|---|

| Calcium Mobilization | 1321N1-hPAR2 | SLIGRL-NH₂ | Inhibition of Ca²⁺ Flux | 5.70 ± 0.02 |

| IP1 Accumulation | 1321N1-hPAR2 | SLIGRL-NH₂ | Inhibition of IP1 Production | 5.84 ± 0.02 |

| ERK1/2 Phosphorylation | U2OS-hPAR2 | Peptide-induced | Attenuation of Phosphorylation | 5.7 ± 0.1 |

| β-arrestin-2 Recruitment | U2OS-hPAR2 | Peptide-induced | Attenuation of Recruitment | 6.1 ± 0.1 |

| Calcium Mobilization | 1321N1-hPAR2 | Trypsin | Inhibition of Ca²⁺ Flux | 5.40 ± 0.02 |

nih.govfishersci.ptfishersci.pt Note: pIC₅₀ values represent the negative logarithm of the half-maximal inhibitory concentration.

These functional data, combined with structural insights demonstrating this compound's binding to a specific pocket within the PAR2 receptor, provide a comprehensive understanding of how this compound modulates PAR2 activity at the cellular level. thegoodscentscompany.comfrontiersin.orgguidetoimmunopharmacology.orghellobio.comtocris.comresearchgate.netnih.gov

Preclinical Investigations of Az 8838 in Animal Models of Disease Pathophysiology

Anti-Inflammatory Effects in Rodent Models of Acute Inflammation

AZ-8838 has demonstrated anti-inflammatory properties in rodent models, specifically in models of acute paw oedema induced by PAR2 agonists. medchemexpress.combiocompare.comglpbio.comnih.govmedchemexpress.com

Assessment in Protease-Activated Receptor 2 Agonist-Induced Oedema Models

In Wistar rats, oral administration of this compound significantly reduced paw swelling induced by the PAR2 agonist 2f-LIGRLO-NH2. medchemexpress.combiocompare.comglpbio.comnih.govmedchemexpress.com Administration of this compound (10 mg/kg orally) 2 hours prior to the administration of the agonist resulted in a notable reduction in paw swelling. medchemexpress.combiocompare.comglpbio.comnih.govmedchemexpress.com

| Treatment Group | Paw Swelling Reduction (%) | Citation |

|---|---|---|

| This compound (10 mg/kg, p.o.) + Agonist | 60 | medchemexpress.combiocompare.comglpbio.comnih.govmedchemexpress.com |

| Agonist alone | 0 | medchemexpress.combiocompare.comglpbio.comnih.govmedchemexpress.com |

Modulation of Inflammatory Cell Infiltration (e.g., Mast Cells, Neutrophils)

Histological analysis of paw tissue in the PAR2 agonist-induced oedema model showed that this compound treatment inhibited the infiltration and activation of inflammatory cells. medchemexpress.combiocompare.comnih.govmedchemexpress.com Specifically, this compound inhibited 2f-LIGRLO-NH2 induced activated mast cells and reduced the number of tryptase-positive intact mast cells in the paw. medchemexpress.combiocompare.comnih.govmedchemexpress.com It also partially inhibited the decrease in neutrophil elastase-positive intact neutrophils caused by the agonist. nih.gov

Impact on Histamine (B1213489) Release in Inflammatory Responses

In the PAR2 agonist-induced rat paw oedema model, this compound treatment was shown to block the release of histamine. medchemexpress.combiocompare.comnih.govmedchemexpress.com This finding is consistent with the observed inhibition of mast cell activation and degranulation by this compound. nih.gov

Evaluation in Murine Models of Osteoclastogenesis and Bone Resorption

Research suggests a role for PAR2 in bone biology and osteoimmunology, with implications for conditions involving bone destruction like rheumatoid arthritis. gla.ac.uk Studies using PAR2 knockout mice indicate protection against inflammatory adjuvant-induced arthritis, with reduced joint inflammation and damage. gla.ac.uk PAR2 knockout mice are also protected against periodontal bone resorption and tissue destruction in models of chronic periodontitis, showing less bone resorption and decreased inflammatory cell infiltration. guidetopharmacology.org

Effects on Osteoclast Precursor Differentiation and Fusion

Studies investigating the role of PAR2 in osteoclastogenesis have shown that PAR2 inhibition can influence the formation of osteoclasts. gla.ac.uk In vitro studies using murine cells revealed that during homeostatic osteoclast formation, PAR2 contributed to regulating formation and preventing excessive fusion of osteoclast precursors into large multinucleated cells. gla.ac.uk Treatment of wild-type cells with this compound resulted in osteoclast numbers equivalent to those observed in PAR2-deficient cultures. gla.ac.uk Analysis based on the number of nuclei per osteoclast indicated that PAR2 inhibition with this compound did not alter the number of small osteoclasts (3-10 nuclei) but significantly reduced the number of large osteoclasts (10+ nuclei). gla.ac.uk However, during inflammatory-driven osteoclast formation, the role of PAR2 was reversed, and signaling through PAR2 enhanced osteoclast formation. gla.ac.uk These in vitro findings in murine cells were replicated in human cell cultures where exposure to PAR2 inhibitors during osteoclast differentiation influenced the process. gla.ac.uk

| Cell Type (in vitro) | Condition | This compound Treatment | Effect on Osteoclast Formation | Effect on Large Osteoclasts (>10 nuclei) | Citation |

|---|---|---|---|---|---|

| Murine WT Cells | Homeostatic | Yes | Reduced number equivalent to PAR2-/- | Significantly reduced | gla.ac.uk |

| Murine WT Cells | Inflammatory-driven | N/A | Enhanced (PAR2 signaling) | N/A | gla.ac.uk |

| Human Monocytes | During differentiation | Yes | Influenced | N/A | gla.ac.uk |

Influence on Inflammatory-Driven Osteoclast Formation

This compound is characterized as an antagonist of Proteinase-Activated Receptor 2 (PAR2) guidetoimmunopharmacology.orgguidetopharmacology.org. PAR2 is a G-protein coupled receptor that has been implicated in various physiological and pathological processes, including inflammation and bone remodeling. Osteoclasts are the primary cells responsible for bone resorption, and their excessive activity contributes to bone loss in inflammatory conditions such as rheumatoid arthritis. The differentiation and activity of osteoclasts are influenced by signals from the bone microenvironment and the immune system, with pro-inflammatory cytokines playing a significant role in enhancing osteoclast differentiation and activity.

Research into the role of PAR2 in osteoclastogenesis has indicated its involvement in this process. Interestingly, studies have suggested that the role of PAR2 in inflammatory-driven osteoclast formation may differ from its role under homeostatic conditions. In vitro investigations utilizing murine systems have indicated that protease signals mediated via PAR2 enhanced the formation of osteoclasts in an inflammatory context. These observations regarding the influence of PAR2 signaling on osteoclast differentiation under inflammatory conditions were also reported in studies using human cell cultures where monocytes were exposed to PAR2 inhibitors. Furthermore, studies in PAR2 knockout mice have shown a reduction in osteoclast surface, suggesting a role for PAR2 in regulating osteoclast numbers in vivo.

Az 8838 As a Research Tool and Chemical Probe in Protease Activated Receptor Biology

Utility in Dissecting PAR2 Activation Mechanisms

PAR2 exhibits an unusual activation mechanism among GPCRs, involving proteolytic cleavage of its N-terminus by serine proteases, which exposes a tethered ligand that subsequently activates the receptor. manufacturingchemist.comlabiotech.eux-chemrx.compreprints.orgresearchgate.net Understanding this unique process requires tools that can interfere with ligand binding or downstream signaling. AZ-8838, as a PAR2 antagonist, has been used to probe how agonists bind and activate the receptor. nih.gov

Initially, studies proposed that AZ8838 might bind to an allosteric site. nih.govnih.govresearchgate.net However, further investigations utilizing agonist binding models and techniques like Schild analysis and surface plasmon resonance (SPR) have indicated that AZ8838 functions as a competitive antagonist and occupies the orthosteric site, overlapping with the binding site of the tethered ligand or synthetic peptide agonists like SLIGKV-NH2. nih.govnih.govx-chemrx.comresearchgate.net This competitive behavior, coupled with its slow binding kinetics, makes AZ8838 particularly useful for studying the dynamics of PAR2 activation by competing against the tethered ligand. nih.govnih.govnih.govrcsb.org

Research findings using AZ8838 have helped to delineate the interactions critical for PAR2 activation. For instance, studies have shown that residues like Asp228 in extracellular loop 2 (ECL2) are part of the AZ8838 binding pocket and are also crucial for interactions with the N-terminus of the tethered ligand. acs.org By blocking this site, AZ8838 prevents the necessary interactions for receptor activation.

Data on the potency of AZ8838 against different PAR2-mediated signaling pathways highlights its utility in dissecting these mechanisms. For example, AZ8838 has been shown to inhibit peptide- or protease-induced PAR2-mediated Gq, ERK1/2, and β-arrestin-2 signaling in cellular assays. glpbio.comnih.gov

Here is a sample representation of such data:

| Signaling Pathway | Agonist Used | AZ8838 pIC₅₀ (approximate) | Reference |

| Ca²⁺ mobilization (Gq) | SLIGRL-NH₂ | 5.70 | glpbio.commedchemexpress.com |

| IP1 production | Not specified | 5.84 | glpbio.com |

| ERK1/2 phosphorylation | Peptide-induced | 5.7 | glpbio.com |

| β-arrestin-2 recruitment | Peptide-induced | 6.1 | glpbio.com |

These findings demonstrate AZ8838's effectiveness as a tool to inhibit multiple downstream signaling cascades activated by PAR2, allowing researchers to study the contribution of PAR2 to various cellular responses.

Application in Structure-Based Drug Design for Novel PAR2 Modulators

The determination of the crystal structure of human PAR2 in complex with AZ8838 (PDB ID: 5NDD) was a major breakthrough for structure-based drug design targeting PAR2. nih.govmanufacturingchemist.comnih.govnih.govrcsb.orgacs.orgresearchgate.netresearchgate.net Prior to this, identifying effective small-molecule ligands for PAR2 was challenging due to its unique activation mechanism. manufacturingchemist.comnih.govlabiotech.eu

The AZ8838-bound structure provided the first high-resolution view of an antagonist bound within the transmembrane bundle of PAR2. rcsb.orgacs.org It revealed that AZ8838 binds in a fully occluded pocket near the extracellular surface, formed by transmembrane helices 1-3, 7, and ECL2. manufacturingchemist.comnih.govresearchgate.netresearchgate.netbiorxiv.org This structural information has been crucial for understanding the binding site characteristics and guiding the design of new PAR2 modulators. nih.govacs.orgresearchgate.netresearchgate.net

Researchers have utilized the AZ8838-bound structure as a starting point for computational modeling and ligand-based design approaches to predict the binding modes of other PAR2 ligands, including agonist peptides. acs.orgnih.gov By understanding the interactions between AZ8838 and key residues in the binding pocket, medicinal chemists can design novel compounds with improved potency, selectivity, and desired pharmacological profiles. acs.org The structural insights gained from the AZ8838 complex have accelerated progress in the development of a new generation of PAR2 inhibitors. nih.govresearchgate.netresearchgate.net

Contribution to Understanding Receptor-Ligand Interactions

AZ8838 has significantly contributed to understanding the intricate receptor-ligand interactions in PAR2. Its crystal structure in complex with PAR2 has provided atomic-level details of how a small molecule can interact with this receptor. rcsb.org

Key interactions observed in the AZ8838-PAR2 complex include hydrogen bonds and non-bonded contacts with specific residues within the binding pocket. For example, the imidazole (B134444) ring of AZ8838 forms a hydrogen bond with Asp228 in ECL2. acs.orgnih.gov Non-bonded contacts are also formed with residues in the transmembrane helices. mdpi.com These detailed interactions explain how AZ8838 is able to bind tightly and stabilize the inactive conformation of the receptor. nih.govbiorxiv.org

Molecular dynamics simulations comparing the binding of AZ8838 with other ligands, such as 1-piperidine propionic acid (1-PPA), have further illuminated receptor-ligand dynamics. While AZ8838 was observed to remain stable in its binding pocket throughout simulations, other molecules might exhibit different behaviors, highlighting the specific nature of AZ8838's interaction with PAR2. mdpi.com Studies have also shown that AZ8838 binding can influence the mobility of regions like the ECL2 loop, which is critical for PAR2 activation. mdpi.compreprints.org

The competitive nature of AZ8838 binding relative to the tethered ligand or synthetic agonists like SLIGKV-NH2 provides a direct means to study the orthosteric site and the interactions required for agonist binding and receptor activation. nih.govnih.govx-chemrx.com By observing how AZ8838 displaces or inhibits the effects of these agonists, researchers can infer the characteristics of the agonist binding site and the molecular events involved in activation.

Use in Investigating PAR2 Involvement in Cellular Processes (e.g., Fibroblast Proliferation, Extracellular Matrix Remodeling)

PAR2 is implicated in a wide range of cellular processes, including inflammation, pain, cell proliferation, and extracellular matrix (ECM) remodeling. researchgate.netpreprints.orgresearchgate.netresearchgate.netmedchemexpress.comsemanticscholar.org As a selective antagonist, AZ8838 is a valuable tool for investigating the specific role of PAR2 in these complex biological events.

In the context of cellular proliferation, PAR2 activation has been linked to the proliferation of various cell types, including fibroblasts. researchgate.netpreprints.orgresearchgate.netmedchemexpress.com Fibroblast proliferation and the subsequent remodeling of the ECM are key processes in conditions like fibrosis and wound healing. researchgate.netsemanticscholar.org By using AZ8838 to block PAR2 activity, researchers can determine the extent to which PAR2 contributes to agonist-induced fibroblast proliferation or ECM production. Studies have shown that PAR2 stimulation, for example, by mast cell tryptase, can promote fibroblast proliferation and ECM production. researchgate.net Antagonists like AZ8838 can be used to inhibit these effects, thereby confirming the involvement of PAR2.

While direct experimental data specifically detailing the use of AZ8838 to inhibit fibroblast proliferation or ECM remodeling was not extensively highlighted in the provided search results, the established role of PAR2 in these processes researchgate.netsemanticscholar.org and AZ8838's function as a potent PAR2 antagonist glpbio.commedchemexpress.commedchemexpress.com make it a suitable and likely employed tool in such investigations. Research using PAR2 knockout mice has demonstrated reduced fibroblast proliferation and invasion in inflammatory conditions, further supporting the utility of pharmacological inhibition with compounds like AZ8838 to mimic these genetic models and study PAR2's cellular functions. guidetopharmacology.org

AZ8838's ability to inhibit diverse PAR2-mediated signaling pathways also makes it useful for dissecting which specific downstream events contribute to cellular outcomes like proliferation or matrix remodeling. glpbio.comnih.gov

Comparative Academic Analysis of Az 8838 with Other Par2 Modulators

Comparison with Other Small Molecule Antagonists (e.g., AZ3451, GB88, I-191)

AZ-8838 is often compared with other small molecule PAR2 antagonists like AZ3451, GB88, and I-191 due to their relevance in PAR2 research.

Differences in Binding Sites and Mechanisms (e.g., Allosteric vs. Orthosteric)

Structural studies have revealed distinct binding sites and mechanisms among small molecule PAR2 antagonists. This compound binds in a fully occluded pocket near the extracellular surface of the PAR2 receptor. manufacturingchemist.comtecan.comguidetoimmunopharmacology.org Initial studies suggested this might be an allosteric site, but more recent investigations using agonist-bound models propose that this compound occupies the orthosteric site, acting as a competitive antagonist. portlandpress.comnih.govresearchgate.netnih.gov This site is located within the transmembrane bundle. acs.org

In contrast, AZ3451, another small molecule antagonist, binds to a remote allosteric site located outside the helical bundle. nih.govmanufacturingchemist.comtecan.comnih.govtocris.com This allosteric binding is thought to prevent the structural rearrangements necessary for receptor activation and signaling. manufacturingchemist.comtecan.com

GB88 has been described as a weak PAR2 antagonist. tecan.com While some studies indicate it inhibits PAR2-mediated calcium release, its mechanism of action may involve differential effects on downstream signaling pathways, such as activating Gi/o and increasing ERK1/2 phosphorylation in certain cell types. frontiersin.org

The binding site and detailed mechanism of I-191, another reported PAR2 antagonist, are also subjects of research. nih.govguidetoimmunopharmacology.org

Variations in Selectivity and Potency Profiles

This compound is described as a potent and selective PAR2 antagonist. dcchemicals.comprobechem.comdcchemicals.comprobechem.com It has a reported pKi of 6.4 for human PAR2. medchemexpress.comglpbio.com In calcium mobilization assays, this compound shows a pIC50 of 5.70 ± 0.02 against the PAR2 activating peptide SLIGRL-NH2. medchemexpress.comglpbio.comnih.gov It also inhibits IP1 production with a similar potency (pIC50 = 5.84 ± 0.02) and attenuates peptide-induced ERK1/2 phosphorylation (pIC50 = 5.7 ± 0.1) and β-arrestin-2 recruitment (pIC50 = 6.1 ± 0.1). medchemexpress.comglpbio.com this compound demonstrates excellent selectivity over PAR1 and PAR4, with reported IC50 values greater than 50 µM. dcchemicals.com

AZ3451 is reported as a potent negative allosteric modulator of PAR2 with an IC50 of 23 nM in calcium assays. tocris.com This corresponds to a pIC50 of 8.6 ± 0.1, indicating higher potency than this compound in this specific assay. nih.gov AZ3451 also shows a similar potency trend in inhibiting IP1 production (pIC50 = 7.65 ± 0.02). nih.gov

GB88 is generally considered a weaker antagonist compared to this compound and AZ3451. tecan.com Its potency varies depending on the assay and the specific signaling pathway being measured. frontiersin.org

Data on the selectivity and comprehensive potency profile of I-191 relative to this compound, AZ3451, and GB88 in various assays is subject to ongoing research.

Here is a comparative table summarizing some of the reported in vitro potency data:

| Compound | PAR2 Inhibition (Assay) | Potency (pIC50 or IC50) | Mechanism |

| This compound | Ca²⁺ mobilization (vs SLIGRL-NH₂) | 5.70 ± 0.02 (pIC₅₀) | Competitive (Proposed Orthosteric) portlandpress.comnih.govnih.gov |

| This compound | IP1 production | 5.84 ± 0.02 (pIC₅₀) | Competitive (Proposed Orthosteric) portlandpress.comnih.govnih.gov |

| This compound | ERK1/2 phosphorylation | 5.7 ± 0.1 (pIC₅₀) | Competitive (Proposed Orthosteric) portlandpress.comnih.govnih.gov |

| This compound | β-arrestin-2 recruitment | 6.1 ± 0.1 (pIC₅₀) | Competitive (Proposed Orthosteric) portlandpress.comnih.govnih.gov |

| AZ3451 | Ca²⁺ mobilization (vs SLIGRL-NH₂) | 8.6 ± 0.1 (pIC₅₀) | Negative Allosteric nih.govtocris.com |

| AZ3451 | IP1 production | 7.65 ± 0.02 (pIC₅₀) | Negative Allosteric nih.govtocris.com |

| GB88 | Ca²⁺ release | Varied/Weaker tecan.comfrontiersin.org | Mixed/Context-dependent frontiersin.org |

| I-191 | Potent antagonist guidetoimmunopharmacology.org | Data varies | Under investigation |

Note: Potency values can vary depending on the specific assay conditions and cell types used.

Distinction from Peptide Antagonists and Antibodies Targeting PAR2

PAR2 modulation has also been explored through peptide antagonists and antibodies. Peptide antagonists, such as modified versions of the tethered ligand sequence, are designed to compete with the exposed tethered ligand for the orthosteric binding site or interfere with receptor activation through other mechanisms. portlandpress.com However, peptide-based therapeutics often face challenges related to stability, delivery, and oral bioavailability.

Antibodies targeting PAR2, such as Fab3949 and MEDI0618, typically bind to the extracellular domain of the receptor. portlandpress.comnih.gov Their mechanism of action involves blocking the access of proteases or the tethered ligand to the cleavage and activation sites, thereby preventing receptor activation. manufacturingchemist.comtecan.com Antibodies offer high specificity but are generally administered via injection.

This compound, as a small molecule, differs significantly from peptide antagonists and antibodies in terms of its chemical structure, molecular weight, and route of administration (being orally active in preclinical models). medchemexpress.comglpbio.com Its proposed competitive binding within the transmembrane bundle also distinguishes it from antibodies that block extracellularly. portlandpress.comnih.govnih.gov

Comparative Efficacy in Preclinical Models

Preclinical studies in animal models have been used to evaluate the efficacy of PAR2 modulators. This compound has demonstrated anti-inflammatory effects in a rat paw edema model induced by a PAR2 agonist (2f-LIGRLO-NH2). medchemexpress.comglpbio.comnih.gov Oral administration of this compound significantly reduced paw swelling and inhibited mast cell activation and histamine (B1213489) release. medchemexpress.comnih.gov

AZ3451 has also shown anti-inflammatory effects in the same rat paw edema model, with subcutaneous administration significantly reducing paw swelling. nih.gov Additionally, AZ3451 has demonstrated improvements in osteoarthritic progression in murine models following intra-articular injection. nih.gov

GB88 has also shown anti-inflammatory properties in vivo, inhibiting paw edema induced by a PAR2 agonist in a rat model. frontiersin.org It has also been shown to reduce levels of inflammatory mediators in models of allergen-induced inflammation. frontiersin.org

While preclinical studies support the potential of these small molecule antagonists in inflammatory conditions, direct head-to-head comparisons of their efficacy across various preclinical models and disease states are crucial for a comprehensive understanding of their therapeutic potential. The differences in their binding sites and mechanisms may lead to variations in their effectiveness in different contexts of PAR2 activation and signaling.

Here is a table summarizing preclinical efficacy findings:

| Compound | Preclinical Model | Observed Effect | Route of Administration (in study) |

| This compound | Rat paw edema (PAR2 agonist-induced) | Reduced paw swelling, inhibited mast cell activation and histamine release medchemexpress.comnih.gov | Oral medchemexpress.comglpbio.com |

| AZ3451 | Rat paw edema (PAR2 agonist-induced) | Reduced paw swelling nih.gov | Subcutaneous nih.gov |

| AZ3451 | Murine osteoarthritis models | Improved osteoarthritic progression nih.gov | Intra-articular injection nih.gov |

| GB88 | Rat paw edema (PAR2 agonist-induced) | Inhibited paw edema frontiersin.org | Oral frontiersin.org |

| GB88 | Allergen-induced inflammation models | Reduced inflammatory mediators frontiersin.org | Not specified in snippet frontiersin.org |

Advanced Methodological Approaches Employed in Az 8838 Research

Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies

The Cellular Thermal Shift Assay (CETSA) is a method employed to study target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein can increase the protein's thermal stability. This increased stability can be measured by assessing the amount of soluble protein remaining after heating cell lysates or even whole cells to various temperatures.

CETSA has been previously utilized in the identification and study of compounds interacting with PAR2, including AZ-8838 preprints.orgmdpi.comresearchgate.netpreprints.org. The technique is particularly appropriate for membrane proteins like PAR2, which can be challenging to study using traditional biochemical methods preprints.orgmdpi.compreprints.org. While the provided search results mention CETSA's prior use in identifying this compound as a PAR2 inhibitor, specific detailed data from CETSA experiments on this compound itself were not extensively detailed in the snippets, but its application in the field and in relation to PAR2 and other ligands (like 1-Piperidine Propionic Acid) highlights its relevance in confirming cellular target engagement for compounds like this compound preprints.orgmdpi.comresearchgate.netpreprints.org. The method involves exposing cells or cell extracts overexpressing the protein of interest, such as PAR2, to a temperature gradient and measuring the fraction of protein remaining in solution at each temperature step preprints.org.

High-Throughput Functional Assays for Signaling Pathway Analysis

High-throughput functional assays are critical tools for evaluating the biological activity of compounds and their impact on cellular signaling pathways. These assays allow for the rapid screening and characterization of large numbers of compounds based on their ability to modulate specific receptor-mediated responses.

This compound was initially identified as a hit from a high-throughput screen nih.govnih.govdrugdiscoverynews.com. Subsequent research utilized various functional assays to characterize its antagonist activity against PAR2. These assays measured key downstream signaling events triggered by PAR2 activation, typically by agonists such as the peptide SLIGRL-NH2 or the enzyme trypsin nih.govmedchemexpress.commedchemexpress.comglpbio.com.

Key functional assays used in the study of this compound include:

Calcium Mobilization Assays: Measuring the release of intracellular calcium, a common signaling event downstream of PAR2 activation via Gq protein coupling. This compound demonstrated potent antagonism against agonist-induced calcium mobilization nih.govmedchemexpress.commedchemexpress.comglpbio.com.

IP1 Formation Assays: Measuring the accumulation of inositol (B14025) monophosphate (IP1), another indicator of Gq protein pathway activation. This compound showed inhibitory activity in this assay nih.govmedchemexpress.commedchemexpress.com.

ERK1/2 Phosphorylation Assays: Assessing the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway activated by PAR2. This compound was shown to attenuate peptide-induced ERK1/2 phosphorylation nih.govmedchemexpress.commedchemexpress.com.

β-arrestin-2 Recruitment Assays: Measuring the recruitment of β-arrestin-2 to the activated receptor, indicating G protein-independent signaling or receptor desensitization. This compound also attenuated β-arrestin-2 recruitment nih.govmedchemexpress.commedchemexpress.com.

These assays collectively demonstrated that this compound acts as a potent antagonist across multiple PAR2-mediated signaling pathways nih.govmedchemexpress.commedchemexpress.com.

| Functional Assay | Agonist | This compound Potency (pIC₅₀) |

| Ca²⁺ Mobilization | SLIGRL-NH₂ | 5.70 ± 0.02 |

| IP1 Formation | SLIGRL-NH₂ | 5.84 ± 0.02 |

| ERK1/2 Phosphorylation | Peptide-induced | 5.7 ± 0.1 |

| β-arrestin-2 Recruitment | Peptide-induced | 6.1 ± 0.1 |

| Ca²⁺ Mobilization (Trypsin) | Trypsin | 5.40 ± 0.02 |

Site-Directed Mutagenesis for Mapping Ligand-Receptor Interactions

Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions into a protein sequence to investigate the functional role of individual residues, including their involvement in ligand binding and receptor activation.

In the research of this compound and its interaction with PAR2, site-directed mutagenesis, often combined with computational modeling, has been employed to map the ligand-binding sites and understand the molecular basis of interaction nih.govnih.govacs.org. Starting with the crystal structure of PAR2 bound to this compound (PDB ID: 5NDD) preprints.orgmdpi.compreprints.orgnih.govrcsb.orgportlandpress.com, researchers have used mutagenesis to probe residues within or near the this compound binding pocket nih.govacs.org.

Mutagenesis experiments, including mutations in residues like D228ECL2 (Asp228 in Extracellular Loop 2), which is part of the this compound binding pocket and forms a hydrogen bond with this compound in the crystal structure, have been used to study the binding of peptide agonists like SLIGKV nih.govacs.org. The finding that mutations in residues interacting with this compound also affected the potency of peptide agonists suggested an overlap between the this compound binding site and the putative orthosteric site of PAR2 nih.govacs.org. This approach, combining structural information from the this compound-bound state with functional data from receptor mutants, has been crucial in refining models of how different ligands bind and activate or inhibit PAR2 nih.govacs.org.

Surface Plasmon Resonance for Binding Kinetics Characterization

Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time. It involves immobilizing one binding partner (the ligand) on a sensor surface and then flowing a solution containing the other binding partner (the analyte) over the surface. Binding events cause a change in the refractive index near the surface, which is detected as a change in the SPR signal.

SPR has been extensively used to characterize the binding of this compound to PAR2 nih.govrcsb.orgresearchgate.netx-chemrx.comacs.orgacs.orgacs.org. These studies have provided valuable information about the association (kₒn) and dissociation (k<0xE2><0x82><0x91>ff) rates of this compound binding to the receptor, allowing for the calculation of binding affinity (K_D) and residence time.

Research using SPR revealed that this compound exhibits slow binding kinetics and a relatively long residence time on PAR2 nih.govrcsb.orgacs.orgacs.orgacs.org. This slow dissociation rate is considered an attractive feature for an antagonist, particularly one competing with a tethered peptide ligand like that of PAR2 rcsb.orgacs.orgacs.orgacs.org. SPR experiments have also been used in radioligand displacement studies to further understand the competitive nature of this compound binding x-chemrx.com.

| Compound | Target | Method | Key Finding |

| This compound | PAR2 | SPR | Slow binding kinetics |

| This compound | PAR2 | SPR | Long residence time |

Advanced Imaging Techniques for Receptor Localization and Trafficking

Advanced imaging techniques, such as fluorescence microscopy, confocal microscopy, and techniques involving fluorescently labeled ligands or receptors, are powerful tools for visualizing the localization and movement of receptors within cells. These methods can provide insights into receptor expression levels, subcellular distribution, internalization, and trafficking pathways upon ligand binding or activation.

Future Trajectories in Academic Research on Az 8838 and Par2 Antagonism

Elucidating Remaining Unclear Aspects of PAR2 Activation and Antagonism

Despite significant progress, certain aspects of PAR2 activation and antagonism require further investigation. While canonical activation by proteases exposing a tethered ligand is well-established, the nuances of how different proteases cleave PAR2 and the specific conformational changes induced by the tethered ligand binding are still being explored frontiersin.orgmdpi.comsc.edubiorxiv.org. The precise nature of the orthosteric binding site for the tethered ligand remains elusive due to the lack of an agonist-bound PAR2 crystal structure nih.govnih.gov. Research is ongoing to model the binding mode of agonist peptides like SLIGKV to the PAR2 structure nih.govacs.org.

Furthermore, the concept of biased signaling in PAR2 activation, where different ligands or proteases can selectively activate distinct downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin pathways), is an area of active research frontiersin.orgmdpi.comnih.gov. Understanding how AZ-8838 and future antagonists modulate these specific pathways is crucial for developing therapeutics with desired efficacy and minimal off-target effects. Studies on other PAR2 ligands, such as GB88 and C781, have demonstrated biased antagonism, highlighting the complexity of PAR2 signaling nih.govarizona.edu.

Interactive Data Table: Selected PAR2 Ligands and Their Signaling Bias

| Compound | Type | Proposed Binding Site | Signaling Bias |

| This compound | Antagonist | Orthosteric/Allosteric? nih.govnih.govportlandpress.comnih.govresearchgate.netbiorxiv.orgbiorxiv.org | Inhibits Gq, ERK1/2, β-arrestin-2 medchemexpress.comnih.gov |

| AZ3451 | Antagonist | Allosteric nih.govnih.govresearchgate.nettecan.comrcsb.orgportlandpress.com | Prevents structural rearrangements for activation researchgate.nettecan.com |

| GB88 | Antagonist | Not specified | Biased antagonist (inhibits Gq, activates others) nih.gov |

| C781 | Antagonist | Not specified | β-arrestin/MAPK biased antagonist arizona.edu |

| SLIGRL-NH2 | Agonist | Orthosteric (tethered ligand mimic) mdpi.com | Activates PAR2 mdpi.comahajournals.org |

| SLIGKV | Agonist | Orthosteric (tethered ligand) frontiersin.orgbiorxiv.orgnih.govacs.org | Activates PAR2 frontiersin.orgbiorxiv.orgnih.govacs.org |

Note: The proposed binding site for this compound has been a subject of ongoing research with evidence suggesting both allosteric and orthosteric interactions.

Exploring Broader Therapeutic Potentials in Preclinical Disease Models

The involvement of PAR2 in numerous pathophysiological processes suggests a broad range of potential therapeutic applications for PAR2 antagonists like this compound. Preclinical research is actively exploring these possibilities beyond initial areas like pain and inflammation.

Studies have demonstrated the role of PAR2 in various inflammatory and autoimmune dermatological diseases, including atopic dermatitis, psoriasis, and vitiligo, suggesting PAR2 antagonism as a potential therapeutic strategy frontiersin.org. PAR2 is also implicated in inflammatory arthritis and osteoarthritis, with studies showing that PAR2 inhibition can reduce inflammation and disease progression in preclinical models nih.gov.

Furthermore, PAR2 activation has been linked to cancer progression, cell migration, and invasion in various cancer types researchgate.netaacrjournals.org. Research is investigating the potential of PAR2 antagonists to inhibit tumor growth and enhance the efficacy of chemotherapy and immunotherapy researchgate.netaacrjournals.org. Preclinical models of migraine have also shown the potential of PAR2 blockade as a preventive therapeutic oup.com. The involvement of PAR2 in vascular function and abdominal aortic aneurysms is another area of ongoing preclinical investigation sc.edunih.gov.

Data Table: Preclinical Disease Models Investigated for PAR2 Antagonism

| Disease Area | Relevant Findings Related to PAR2 Antagonism |

| Inflammatory Skin Diseases | Dysregulation of PAR2 observed; antagonists show potential in alleviating symptoms in models. frontiersin.org |

| Inflammatory Arthritis/Osteoarthritis | PAR2 plays a prominent role; inhibition reduces inflammation and disease progression in models. nih.gov |

| Cancer | PAR2 linked to progression; antagonists show potential to inhibit growth and enhance other therapies in models. researchgate.netaacrjournals.org |

| Migraine | PAR2 blockade shows potential as a preventive therapeutic in preclinical models. oup.com |

| Vascular Diseases (e.g., AAA) | PAR2 activation contributes to inflammation and vascular deterioration; knockout attenuates disease in models. sc.edunih.gov |

Development of Next-Generation PAR2 Antagonists Based on Structural Insights

The availability of high-resolution crystal structures of PAR2 in complex with antagonists like this compound has been a significant breakthrough for structure-based drug design researchgate.netnih.govmanufacturingchemist.comdrugdiscoverynews.comnih.govresearchgate.nettecan.comrcsb.orgportlandpress.com. These structures provide invaluable insights into the binding pockets and mechanisms of inhibition, serving as a basis for the rational design of next-generation PAR2 antagonists with improved potency, selectivity, and pharmacokinetic properties researchgate.netresearchgate.nettecan.comportlandpress.com.

Understanding the distinct binding sites of different antagonists, such as the occluded pocket bound by this compound and the remote allosteric site bound by AZ3451, allows for the design of compounds with varied mechanisms of action nih.govnih.govresearchgate.nettecan.comrcsb.orgportlandpress.com. Future research will likely focus on developing antagonists that can effectively compete with the tethered ligand or modulate receptor activity through allosteric mechanisms, potentially leading to more precise and effective therapeutic interventions. The development of biased ligands that selectively target specific signaling pathways downstream of PAR2 is also a key area for future drug design nih.govarizona.edu.

Investigation of Cross-Talk Between PAR2 and Other Receptor Systems

PAR2 does not function in isolation and is known to interact and cross-talk with other receptor systems, influencing downstream signaling and cellular responses nih.govnih.govfrontiersin.orgnih.govashpublications.org. Investigating these complex interactions is crucial for a comprehensive understanding of PAR2's role in health and disease and for predicting the potential effects of PAR2 antagonism.

Research has demonstrated cross-talk between PAR2 and other GPCRs, as well as receptor tyrosine kinases (RTKs) like the VEGF receptor 2 (VEGFR2) frontiersin.org. Interactions between PAR2 and other PAR subtypes, such as PAR1, have also been observed, impacting processes like coagulation and fibrinolysis nih.govnih.govashpublications.org. Furthermore, cross-talk between PAR2 and innate immune receptors like Toll-like receptor 4 (TLR4) has been reported, influencing vascular function nih.gov.

Future research will aim to fully elucidate the molecular mechanisms underlying these cross-talk events and determine how PAR2 antagonists like this compound might influence these interconnected signaling networks. This knowledge can help identify potential combination therapies or predict unintended consequences of PAR2 modulation.

Refinement of Predictive Models for Ligand-Receptor Dynamics

Accurate predictive models are essential for accelerating the discovery and optimization of PAR2 antagonists. Future research will focus on refining computational models that can accurately simulate the complex dynamics of PAR2 activation, ligand binding, and conformational changes tdx.cat.

Given the unique activation mechanism of PAR2 involving proteolytic cleavage and the subsequent binding of a tethered ligand, traditional modeling approaches can be challenging nih.govacs.org. The availability of structural data for PAR2 bound to antagonists like this compound provides a valuable starting point for developing more sophisticated models nih.govacs.org.

Refinement of these models will involve integrating data from structural biology, mutagenesis studies, and functional assays to improve predictions of ligand binding affinity, efficacy, and signaling bias. Advanced computational techniques, such as molecular dynamics simulations and machine learning approaches, can be employed to gain deeper insights into the dynamic nature of PAR2 and its interactions with potential therapeutic agents mdpi.comfrontiersin.org. These refined models will be invaluable tools for the rational design and virtual screening of novel PAR2 antagonists.

Q & A

Basic: What methodologies are recommended for characterizing the structural properties of AZ-8838?

To determine this compound's structural properties, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution of functional groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D spatial arrangement. Ensure protocols align with reproducibility standards: document instrument parameters (e.g., solvent, temperature) and validate results against reference databases. Cross-referencing multiple techniques minimizes errors in structural assignments .

Basic: What are standard protocols for synthesizing this compound in a laboratory setting?

Synthesis requires meticulous control of reaction conditions (e.g., temperature, pH, catalysts) and purification steps. Begin with precursor molecules under inert atmospheres, followed by chromatographic purification (HPLC or column chromatography). Characterize intermediates via thin-layer chromatography (TLC) and final products using melting-point analysis and spectroscopic methods. Detailed logs of stoichiometry, solvent systems, and yields are critical for replication .

Advanced: How should researchers address contradictions in this compound’s reported biological activity across studies?

Contradictions may arise from variability in experimental design (e.g., cell lines, dosage). Conduct replication studies under standardized conditions, ensuring statistical power (e.g., adequate sample sizes, controls). Perform meta-analyses to identify confounding variables or publication bias. Use Bland-Altman plots or Cohen’s kappa to quantify discrepancies and contextualize findings within methodological limitations .

Advanced: What experimental design principles are critical for testing this compound’s efficacy in preclinical models?

Adopt randomized controlled trials (RCTs) with blinding to reduce bias. Define primary endpoints (e.g., tumor size reduction, biomarker levels) and secondary endpoints (toxicity, pharmacokinetics). Calculate sample sizes using power analysis (α=0.05, β=0.20). Include positive/negative controls and dose-response curves. Document protocols in line with ARRIVE guidelines for animal studies or CONSORT for clinical trials .

Advanced: How can researchers optimize analytical methods for quantifying this compound in complex biological matrices?

Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters: column type, mobile phase gradient, ionization mode (ESI/APCI). Validate methods for sensitivity (limit of detection <1 ng/mL), specificity (no matrix interference), and precision (CV <15%). Use internal standards (e.g., deuterated analogs) to correct for recovery variations. Cross-validate with orthogonal methods like ELISA .

Advanced: What frameworks integrate multi-omics data to elucidate this compound’s mechanism of action?